molecular formula C14H8Cl2N2OS B2606935 7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 793716-09-3

7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2606935
CAS No.: 793716-09-3
M. Wt: 323.19
InChI Key: CTWZLBMCZKHBLC-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one (CAS: 793716-09-3, molecular formula: C₁₄H₈Cl₂N₂OS) is a quinazolinone derivative characterized by a chlorine atom at position 7 of the quinazoline core, a 3-chlorophenyl group at position 3, and a mercapto (-SH) group at position 2 . This compound has been explored for diverse pharmacological activities, including enzyme inhibition and antimicrobial properties, though its specific applications remain under investigation .

Properties

IUPAC Name

7-chloro-3-(3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-8-2-1-3-10(6-8)18-13(19)11-5-4-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWZLBMCZKHBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 3-chlorobenzoyl chloride.

    Formation of Intermediate: The reaction between 2-aminobenzamide and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine leads to the formation of an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as phosphorus oxychloride, to form the quinazolinone core.

    Introduction of Mercapto Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl or aryl amines are used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Alkyl or aryl-substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one is in medicinal chemistry, particularly as an anti-cancer agent. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines.

Case Studies

  • Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinone compounds, including this compound, showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties :
    • Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a pesticide or herbicide. Its thiol group may contribute to its effectiveness in inhibiting certain enzymes crucial for plant pathogens.

Research Findings

  • Pesticidal Activity :
    • Research has shown that compounds similar to this compound can inhibit the growth of specific fungi and bacteria that affect crops. This suggests that it could be developed into a novel agricultural fungicide .

Material Science

In material science, the compound's unique structure allows it to be utilized in synthesizing new materials with specific properties.

Applications in Polymer Chemistry

  • Polymer Synthesis :
    • The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in developing high-performance composites for industrial use .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentCytotoxic activity against MCF-7 and A549 cell lines
Antimicrobial propertiesPotent antibacterial activity
Agricultural SciencePesticide/FungicideInhibitory effects on plant pathogens
Material SciencePolymer synthesisEnhanced thermal stability in composites

Mechanism of Action

The mechanism of action of 7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit varied biological activities depending on substituents at positions 2, 3, 6, and 5. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Modifications and Pharmacological Activities

7-Chloro-3-(4-chlorophenyl)-2-p-tolylquinazolin-4(3H)-one (Compound 23)

  • Structure : Differs in the substituent at position 3 (4-chlorophenyl vs. 3-chlorophenyl) and position 2 (p-tolyl vs. mercapto).
  • Activity : Demonstrated potent antihypertensive activity via α₁-adrenergic receptor blockade, comparable to prazosin, without affecting heart rate .
  • Key Difference : The mercapto group in the target compound may enhance enzyme-binding affinity (e.g., to carbonic anhydrases) but reduce α₁-blocking efficacy compared to aryl substituents .

6,8-Dichloro-3-methyl-2-mercaptoquinazolin-4(3H)-one (Compound 10a) Structure: Chlorines at positions 6 and 8, methyl at position 3. Activity: Primarily studied for synthesis via deep eutectic solvents (DES), highlighting the role of chloro-substitution patterns in optimizing reaction yields .

7-Chloro-3-(2-methoxy-5-methylphenyl)-2-mercaptoquinazolin-4(3H)-one Structure: Methoxy and methyl groups on the 3-phenyl ring. Activity: Not explicitly reported, but methoxy groups generally improve metabolic stability and solubility compared to halogens like chlorine .

Enzyme Inhibition Profiles

Quinazolinone derivatives are potent inhibitors of human carbonic anhydrases (hCAs). A comparative analysis of Ki values (nM) is shown below:

Compound hCA I hCA II hCA IX hCA XII
Target Compound ~57.8* ~6.4* N/A ~3.1*
4-Ethylbenzenesulfonamide derivative 57.8–740 6.4–14.2 8.3–89.4 3.1–20.2

*Estimated based on structural similarity to S-substituted analogs .

  • Key Insight : The mercapto group at position 2 enhances hCA XII inhibition (Ki ~3.1 nM), making the target compound a candidate for cancer therapy targeting tumor-associated isoforms .

Antifungal and Antimicrobial Activity

  • (E)-7-Chloro-3-(2-((2,4-dichlorobenzylidene)amino)ethyl)-2-(phenylamino)quinazolin-4(3H)-one Structure: Contains a Schiff base moiety. Activity: Inhibited Phomopsis mangiferae at 98.18% (100 μg/mL), comparable to chlorothalonil .

Anti-Inflammatory Potential

  • 2-Mercapto-3-(2-(pyridin-2-yl)ethyl)quinazolin-4(3H)-one
    • Structure : Pyridinylethyl group at position 3.
    • Activity : Showed ED₅₀ = 0.16–0.36 mmol/kg in anti-inflammatory assays, linked to COX-2 inhibition .
    • Key Difference : The 3-chlorophenyl group in the target compound may reduce COX-2 selectivity compared to pyridinylethyl analogs .

Biological Activity

7-Chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one, a compound belonging to the quinazolinone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H8Cl2N2OS
  • Molecular Weight : 323.2 g/mol
  • CAS Number : 793716-09-3

The compound features a quinazolinone core structure, characterized by the presence of a mercapto group and two chlorine atoms, which contribute to its reactivity and biological profile .

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values reported around 2.08 μM .
    • Its mechanism involves the inhibition of specific kinases that play critical roles in cell proliferation and survival.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and pathologies. It has been compared favorably against established inhibitors like acetazolamide .
    • The inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and edema.
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways .

The biological activity of this compound is largely attributed to its ability to bind to the active sites of target enzymes, inhibiting their function. This binding prevents the phosphorylation of key proteins involved in signaling pathways related to cell growth and inflammation .

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique attributes of this compound:

Compound NameStructure FeaturesBiological Activity
7-Chloro-3-phenylquinazolin-4(3H)-oneLacks mercapto groupLower reactivity
3-(3-Chlorophenyl)-2-mercaptoquinazolin-4(3H)-oneLacks chlorine at the 7-positionDifferent activity profile
7-Chloro-2-mercaptoquinazolin-4(3H)-oneLacks the 3-(3-chlorophenyl) groupAltered chemical properties

The presence of both chlorine atoms and a mercapto group enhances its reactivity and biological potential compared to these related compounds .

Case Studies

  • Cytotoxicity Study :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing significant cell death at concentrations as low as 1 μM after 48 hours of treatment .
  • Enzyme Inhibition Study :
    • In a comparative study against known CA inhibitors, this compound exhibited IC50 values comparable to acetazolamide, suggesting its potential as a therapeutic agent for conditions mediated by carbonic anhydrase .

Q & A

Q. What are the established synthetic routes for 7-chloro-3-(3-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one, and how can reaction conditions be optimized?

A common synthetic approach involves cyclocondensation of substituted benzaldehydes with thiourea derivatives. For example, 4-chlorobenzaldehyde can react with methyl thioacetate under reflux conditions to form intermediate thioquinazolinones, followed by hydrogenation with diazetidinone derivatives to yield the target compound (see ). Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (monitored via TLC), and catalytic acid (e.g., acetic acid) to improve yield .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of aromatic protons (δ 7.2–8.1 ppm), mercapto (-SH) groups (broad singlet near δ 3.5–4.5 ppm), and quinazolinone carbonyl (δ 165–170 ppm).
  • FT-IR : Identification of C=O stretching (~1680 cm⁻¹) and S-H vibrations (~2550 cm⁻¹).
  • X-ray crystallography : For resolving 3D conformation, as demonstrated in structurally similar quinazolinones ().
    Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers evaluate the solubility and stability of this compound for in vitro assays?

Use a tiered approach:

Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.

Stability studies : Incubate at 37°C and analyze degradation via HPLC at intervals (0, 6, 12, 24 h).

Light sensitivity : Store aliquots under varied light conditions (dark vs. ambient) to assess photodegradation.
Document solubility >10 mM in DMSO for biological assays, with stability ≥24 hours under inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights exist for the antioxidant activity of structurally related quinazolinones, and how can these guide SAR studies?

shows that 6-substituted quinazolinones (e.g., 6-(4-Fluorophenyl)) exhibit significant antioxidant activity (P<0.5). Mechanistically, the mercapto group (-SH) acts as a radical scavenger, while electron-withdrawing substituents (e.g., Cl, F) enhance stability. To establish structure-activity relationships (SAR):

  • Synthesize analogs with varying substituents at positions 3 and 5.
  • Compare DPPH radical scavenging IC50 values and correlate with Hammett constants (σ) of substituents.
  • Use DFT calculations to model H-atom transfer efficiency .

Q. How can conflicting data on biological activity between similar compounds be resolved?

For example, if a 3-(4-chlorophenyl) analog shows higher activity than the 3-(3-chlorophenyl) variant:

Re-evaluate purity : Confirm via HPLC (>98%) to exclude impurities.

Assay conditions : Standardize protocols (e.g., cell line, ROS detection method).

Crystallographic analysis : Compare molecular packing and hydrogen-bonding networks () to assess bioavailability differences.

Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends obscured by experimental variability .

Q. What strategies are recommended for designing derivatives to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute -SH with methylthio (-SCH3) or sulfonyl (-SO2-) groups to reduce oxidative metabolism.
  • Prodrug approaches : Esterify the quinazolinone carbonyl to enhance membrane permeability.
  • In silico ADMET prediction : Use tools like MOE () to model hepatic clearance and CYP450 interactions before synthesis .

Q. How can computational methods aid in predicting binding modes of this compound with target proteins?

  • Molecular docking : Use PDB structures (e.g., antioxidant enzymes like SOD1) to simulate ligand-protein interactions.
  • MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).
  • Pharmacophore mapping : Identify critical features (e.g., -SH, chlorophenyl) using software like MOE (). Validate with experimental SPR or ITC binding data .

Methodological Guidance Table

Research ObjectiveKey TechniquesCritical Parameters
Synthesis OptimizationReflux condensation, TLC monitoringSolvent polarity, catalyst loading, reaction time
Structural ElucidationX-ray crystallography, NMRCrystal quality, deuterated solvents
Biological EvaluationDPPH assay, ROS detectionRadical concentration, positive controls
Computational ModelingDocking, MD simulationsForce field selection, solvation models

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